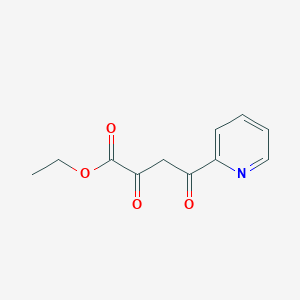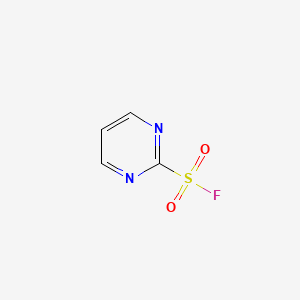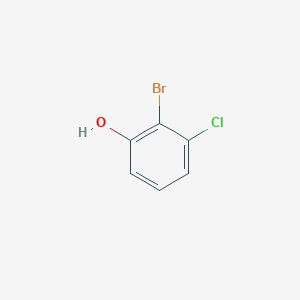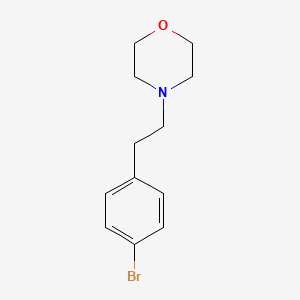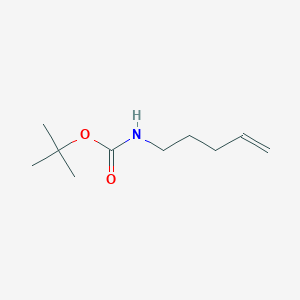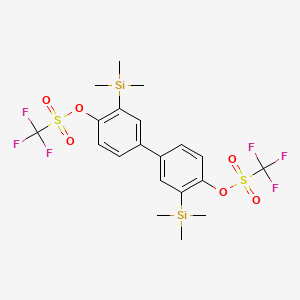
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Vue d'ensemble
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound that has been synthesized for various applications in medicinal chemistry . It is an alkaloid that has been isolated from the Mexican cereoid, Backebergia militaris .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is complex and involves several key functional groups. The core structure is a tetrahydroisoquinoline, which is a type of isoquinoline, a nitrogen-containing heterocyclic aromatic compound .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization . These reactions allow for the formation of the complex tetrahydroisoquinoline core structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid include a melting point of 260-265 °C (lit.) . It is soluble in 1N NaOH in methanol at a concentration of 25 mg/mL .Applications De Recherche Scientifique
Synthesis of Chiral Isoquinoline Derivatives
This compound is used in the diastereoselective synthesis of chiral isoquinoline derivatives . The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Synthesis of Natural Products and Pharmaceuticals
1,2,3,4-Tetrahydroisoquinoline carboxylic acids, including this compound, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .
Influenza Virus Inhibitors
A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
Treatment of Parkinson’s Disease
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which can be synthesized from this compound, is isolated from Mucuna pruriens and used traditionally for the treatment of Parkinson’s disease .
Inhibitor of Catechol-O-Methyltransferase
The compound behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
Synthesis of Salsolidine, Carnegine, and Laudanosine
This compound is used in the synthesis of salsolidine, carnegine, and laudanosine through lithiation and electrophilic quenching .
Development of “Funny” If Current Channel Inhibitors
(-)-N-{2-[®-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel “funny” If current channel (If channel) inhibitor, is developed as a treatment for stable angina and atrial fibrillation .
Orientations Futures
While specific future directions for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid were not found in the retrieved sources, compounds with similar structures have been identified as ‘privileged scaffolds’ for the design and synthesis of novel biologically active derivatives in drug development . This suggests potential future research directions in exploring the medicinal applications of this compound.
Mécanisme D'action
Target of Action
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (hereafter referred to by its full name) is a compound with a broad spectrum of biological activity . It has been identified as a potential inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain . This domain plays a crucial role in the replication of the influenza virus, making it a promising target for antiviral drug development .
Mode of Action
It is believed to interact with its target, the pa endonuclease domain, inhibiting its function and thus preventing the replication of the influenza virus .
Biochemical Pathways
The inhibition of the PA endonuclease domain disrupts the life cycle of the influenza virus, preventing it from replicating and spreading. This affects the biochemical pathways involved in viral replication .
Pharmacokinetics
It has been shown to have a good plasma drug concentration after oral administration , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of the PA endonuclease domain by 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid results in the disruption of the influenza virus life cycle. This leads to a decrease in viral replication and spread, potentially reducing the severity of influenza infections .
Propriétés
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2/h5-6,11,13H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPCZCANFUBIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480500 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
41143-95-7 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key chemical reactions used in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?
A1: Two main reactions are employed in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:
- Petasis Reaction: This multicomponent reaction forms the morpholinone derivative, a crucial intermediate. This reaction involves a condensation between an amine, a carbonyl compound (aldehyde or ketone), and a boronic acid. [, , ]
- Pomeranz–Fritsch–Bobbitt Cyclization: This classic method constructs the tetrahydroisoquinoline core from the morpholinone derivative obtained in the previous step. It involves the cyclization of a benzylamine derivative with an aldehyde or ketone, followed by an intramolecular ring closure. [, , ]
Q2: Can the stereochemistry of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid be controlled during synthesis?
A: Yes, the synthesis can be controlled to obtain specific enantiomers. [, ] For example:
- Dynamic kinetic resolution: This enzymatic method utilizes CAL-B or subtilisin Carlsberg to selectively hydrolyze the ethyl ester of the racemic mixture, resulting in high enantiopurity (92–98% ee) for both the (R) and (S) enantiomers. []
- Diastereoselective approach: Employing chiral aminoacetaldehyde acetals in the Petasis reaction allows for the diastereoselective synthesis of the morpholinone derivative, which ultimately leads to the desired enantiomer of the final product with high enantiomeric excess (90% ee). []
Q3: What are the advantages of the described synthetic approaches for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?
A3: The described methods offer several advantages:
- Simplicity and Convenience: Both the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization are relatively straightforward to perform, requiring readily available reagents and mild reaction conditions. []
- Stereochemical Control: As mentioned, both enantiomers of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be synthesized with high enantiomeric excess through careful selection of reaction conditions and starting materials. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



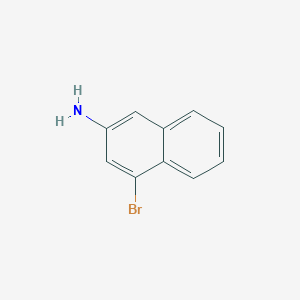


![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
